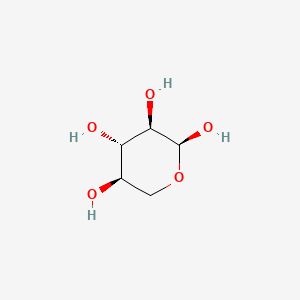

Alpha-d-xylopyranose

Description

Alpha-d-xylopyranose is a natural product found in Primula veris, Prunus avium, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-LECHCGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316752 | |

| Record name | α-D-Xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6763-34-4, 31178-70-8 | |

| Record name | α-D-Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6763-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Xylopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006763344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Xylopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Xylopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-XYLOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C791ZE5K1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ubiquitous Pentose: A Technical Guide to the Natural Occurrence and Sources of α-D-Xylopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Xylopyranose, a fundamental aldopentose, is a cornerstone of plant biochemistry and a molecule of burgeoning interest across various scientific and industrial domains. While often discussed in the broader context of D-xylose, the specific alpha anomer possesses unique structural and functional significance. This in-depth technical guide provides a comprehensive exploration of the natural occurrence, biosynthesis, and sources of α-D-xylopyranose. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of this ubiquitous monosaccharide, from its polymeric forms in lignocellulosic biomass to its specific enzymatic interactions and methods for its isolation. This guide delves into the causality behind experimental choices for extraction and purification, emphasizing scientifically robust and validated protocols.

Introduction: The Significance of an Anomer

D-xylose, the second most abundant sugar in nature after glucose, exists in equilibrium as a mixture of several isomers in aqueous solution, including the pyranose and furanose ring forms, each with alpha and beta anomers.[1] The pyranose form is thermodynamically more stable, and within this form, the alpha and beta anomers interconvert in a process known as mutarotation.[2][3] While the β-1,4-linked xylopyranose units form the backbone of the ubiquitous plant polysaccharide, xylan, the α-D-xylopyranose anomer plays a crucial and distinct role in various biological processes and is the form obtained in crystalline D-xylose.[4][5] Understanding the natural sources and specific properties of α-D-xylopyranose is paramount for its effective utilization in fields ranging from biofuel production and material science to the development of novel therapeutics and diagnostics.[6]

Natural Occurrence: A World Built on Xylan

The primary source of α-D-xylopyranose units in nature is xylan, a major component of hemicellulose. Hemicelluloses are complex, heterogeneous polysaccharides that, along with cellulose and lignin, form the structural framework of plant cell walls.

The Architecture of Xylan: A β-backbone with α-linked Decorations

Xylan is the second most abundant biopolymer on Earth and is particularly prevalent in the secondary cell walls of dicotyledonous plants and the cell walls of grasses.[5] Its fundamental structure consists of a linear backbone of β-D-xylopyranose units linked by (1→4) glycosidic bonds.[4] While the backbone is composed of the beta anomer, the side chains attached to this backbone often involve alpha-linked sugars. These side chains can include α-L-arabinofuranose and α-D-glucuronic acid residues, which are crucial for the interaction of xylan with other cell wall components like cellulose and lignin.[4]

Distribution in the Plant Kingdom

The abundance and composition of xylan, and therefore the potential yield of D-xylose, vary significantly across different plant species and tissues:

-

Hardwoods: Species like birch and oak are rich in xylan, with hemicellulose constituting 20-40% of their dry weight.

-

Grasses and Agricultural Residues: Cereal straws (e.g., wheat, rice), corn cobs, and sugarcane bagasse are excellent sources of xylan.

-

Softwoods: While present, xylans are generally less abundant in softwoods compared to hardwoods.

Beyond the Cell Wall: Other Natural Sources

While plant biomass is the principal source, D-xylose and its derivatives have been identified in other natural contexts. For instance, α-D-xylose has been reported as an algal metabolite.[7] Additionally, certain microorganisms can produce enzymes that specifically interact with or modify xylose-containing structures.

The Biosynthetic Pathway: From Glucose to Activated Xylose

Plants do not synthesize D-xylose as a free monosaccharide. Instead, they produce an activated form, UDP-D-xylose, which serves as the sugar donor for xylan biosynthesis in the Golgi apparatus. The pathway begins with UDP-D-glucose, a central metabolite in carbohydrate metabolism.

Figure 1: Simplified biosynthetic pathway of UDP-D-xylose and its incorporation into xylan.

Experimental Insight: The enzymes involved in this pathway, particularly UDP-glucose 6-dehydrogenase and UDP-glucuronate decarboxylase, are key regulatory points. Understanding their kinetics and substrate specificities is crucial for metabolic engineering efforts aimed at increasing xylan content in biomass for industrial applications.

Extraction and Isolation: Liberating and Purifying D-Xylose

The liberation of D-xylose from its polymeric form, xylan, requires the hydrolysis of the glycosidic bonds. This can be achieved through chemical or enzymatic methods. The subsequent purification of D-xylose from the complex hydrolysate is a critical step.

Hydrolysis of Xylan: Breaking Down the Backbone

4.1.1. Acid Hydrolysis

Dilute acid hydrolysis is a common method for breaking down hemicellulose. The choice of acid, concentration, temperature, and reaction time are critical parameters that must be optimized to maximize xylose yield while minimizing the formation of degradation products like furfural.

Protocol 1: Dilute Sulfuric Acid Hydrolysis of Sugarcane Bagasse

Objective: To hydrolyze the hemicellulose fraction of sugarcane bagasse to release D-xylose.

Materials:

-

Milled sugarcane bagasse

-

Sulfuric acid (H₂SO₄), 2% (v/v)

-

Autoclave or high-pressure reactor

-

Filtration apparatus

-

Calcium carbonate (CaCO₃) or other neutralizing agent

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Pre-treatment (Optional but Recommended): Wash the sugarcane bagasse with hot water to remove soluble components and impurities. Dry the material at 60°C.

-

Acid Impregnation: Prepare a slurry of the bagasse in 2% H₂SO₄ at a solid-to-liquid ratio of 1:10 (w/v). Allow the mixture to impregnate for 1-2 hours at room temperature.

-

Hydrolysis: Transfer the slurry to an autoclave and heat to 121°C for 30-60 minutes. The exact time should be optimized for the specific biomass.

-

Separation: After cooling, separate the liquid hydrolysate from the solid residue (rich in cellulose and lignin) by filtration.

-

Neutralization: Neutralize the acidic hydrolysate to a pH of 5.0-6.0 by the slow addition of CaCO₃. The precipitation of calcium sulfate (gypsum) will occur.

-

Clarification: Remove the precipitated gypsum by centrifugation or filtration.

-

Analysis: Quantify the D-xylose concentration in the clarified hydrolysate using an HPLC system equipped with a suitable column (e.g., Aminex HPX-87H) and a refractive index detector.

Causality: The use of dilute acid at elevated temperatures provides the energy required to cleave the glycosidic bonds. However, these conditions can also lead to the dehydration of pentoses (like xylose) to furfural. Therefore, a careful balance of reaction parameters is essential. Neutralization is necessary to stop the reaction and prepare the hydrolysate for downstream processing.

4.1.2. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a more specific and milder approach to xylan degradation, minimizing the formation of unwanted byproducts. A cocktail of enzymes is typically required for efficient hydrolysis.

Key Enzymes:

-

Endo-β-1,4-xylanases (EC 3.2.1.8): These enzymes randomly cleave the β-1,4-glycosidic bonds within the xylan backbone, reducing its chain length.[4]

-

β-Xylosidases (EC 3.2.1.37): These enzymes act on the non-reducing ends of xylo-oligosaccharides, releasing D-xylose.[8]

-

Debranching Enzymes: α-L-arabinofuranosidases and α-D-glucuronidases remove the side chains, making the xylan backbone more accessible to xylanases.[9]

Protocol 2: Enzymatic Saccharification of Pretreated Wheat Straw

Objective: To produce D-xylose from pretreated wheat straw using a commercial enzyme cocktail.

Materials:

-

Pretreated wheat straw (e.g., steam-exploded or mildly acid-treated to expose hemicellulose)

-

Commercial hemicellulase cocktail (containing xylanase and β-xylosidase activities)

-

Citrate or acetate buffer (pH 4.8-5.0)

-

Shaking incubator

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Slurry Preparation: Prepare a slurry of the pretreated wheat straw in the appropriate buffer at a solids loading of 5-10% (w/v). The optimal solids loading will depend on the viscosity of the slurry.

-

Enzyme Addition: Add the commercial enzyme cocktail to the slurry at a predetermined dosage (e.g., 15-20 FPU/g of substrate).

-

Incubation: Incubate the mixture in a shaking incubator at 50°C for 48-72 hours.

-

Enzyme Deactivation and Separation: Stop the reaction by boiling the mixture for 10 minutes to denature the enzymes. Separate the liquid hydrolysate from the solid residue by centrifugation.

-

Analysis: Quantify the D-xylose concentration in the supernatant using HPLC as described in Protocol 1.

Causality: The synergistic action of endo- and exo-acting enzymes is crucial for the complete breakdown of xylan into its monomeric units. The debranching enzymes enhance the efficiency by removing steric hindrance. The mild reaction conditions (pH and temperature) preserve the integrity of the released sugars.

Purification of D-Xylose

The hydrolysate from either acid or enzymatic treatment is a complex mixture containing other sugars (glucose, arabinose), lignin degradation products, and residual chemicals. Purification is necessary to obtain high-purity D-xylose.

4.2.1. Chromatographic Separation

Ion-exchange and size-exclusion chromatography are commonly used to separate sugars. Simulated moving bed (SMB) chromatography is an industrial-scale technique for continuous separation.

4.2.2. Crystallization: Isolating the α-Anomer

A key aspect of D-xylose purification is that the crystalline form is α-D-xylopyranose.[5] Therefore, crystallization from a concentrated, purified xylose solution is a method to specifically isolate this anomer.

Protocol 3: Preferential Crystallization of α-D-Xylopyranose

Objective: To crystallize α-D-xylopyranose from a purified D-xylose solution.

Materials:

-

Concentrated and purified D-xylose solution (e.g., >80% purity)

-

Ethanol or methanol

-

Seed crystals of α-D-xylopyranose

-

Stirred, temperature-controlled crystallizer

-

Vacuum filtration apparatus

Procedure:

-

Supersaturation: Concentrate the purified D-xylose solution under vacuum to a high solids content (e.g., 70-80% by weight) to create a supersaturated solution.

-

Seeding: Cool the supersaturated solution to a controlled temperature (e.g., 40-50°C) and add a small amount of finely ground α-D-xylopyranose seed crystals. This step is crucial to induce the crystallization of the desired anomer.[10]

-

Crystal Growth: Slowly cool the seeded solution under controlled agitation. The cooling rate should be slow to allow for the growth of well-formed crystals and to maintain a controlled level of supersaturation. The mutarotation in solution will replenish the α-anomer as it crystallizes out of solution.

-

Crystal Harvesting: Once a significant crystal mass has formed, harvest the crystals by vacuum filtration.

-

Washing: Wash the crystals with a cold solvent in which xylose has low solubility, such as ethanol or methanol, to remove the mother liquor.

-

Drying: Dry the crystals under vacuum at a low temperature (e.g., 40°C).

Causality: The principle of preferential crystallization relies on seeding a supersaturated solution with crystals of the desired polymorph (in this case, the α-anomer). This provides a template for crystal growth and directs the crystallization process towards the formation of α-D-xylopyranose. The slow cooling and agitation ensure uniform crystal growth and prevent the spontaneous nucleation of other forms.

The Biological Significance of the Alpha Anomer

While the β-linkage dominates the xylan backbone, the alpha anomer of D-xylose plays specific and vital roles in biological systems, particularly as a substrate for certain enzymes.

Xylose Isomerase: A Key Player in Metabolism

Xylose isomerase (EC 5.3.1.5) is a crucial enzyme in the microbial metabolism of D-xylose. Its systematic name is α-D-xylopyranose aldose-ketose-isomerase , which explicitly indicates that the alpha anomer is the substrate for the isomerization reaction that converts D-xylose to D-xylulose.[11] This is the first step in the pathway that allows microorganisms to utilize D-xylose as a carbon source.

Figure 2: Initial steps of D-xylose metabolism, highlighting the role of xylose isomerase acting on α-D-xylopyranose.

α-Xylosidases: Specific Cleavage of Alpha-Linkages

α-Xylosidases (EC 3.2.1.177) are enzymes that specifically hydrolyze terminal, non-reducing α-D-xylose residues from oligosaccharides and glycoconjugates.[12] This specificity underscores the importance of the alpha anomeric configuration in biological recognition and processing. For example, the fungal α-xylosidase from Aspergillus niger has been shown to cleave the α1-6 glycosidic bond between a terminal xylose and a glucose unit in xyloglucan oligosaccharides.[13][14]

Applications in Research and Drug Development

The availability of pure α-D-xylopyranose is essential for various research and development applications:

-

Enzyme Characterization: It serves as a standard substrate for studying the kinetics and substrate specificity of enzymes like xylose isomerase and α-xylosidases.[6]

-

Metabolic Engineering: Understanding the metabolism of α-D-xylopyranose is crucial for engineering microorganisms to efficiently convert xylose-rich biomass into biofuels and other valuable chemicals.[6]

-

Drug Development: Glycoconjugates containing α-D-xylose are being investigated for their potential biological activities. For instance, some synthetic xylopyranosides have shown antimicrobial properties, with the activity being influenced by the anomeric configuration.[15]

-

Diagnostic Tool: D-xylose is used in a diagnostic test to assess intestinal absorption.[6]

Data Summary

Table 1: Physicochemical Properties of α-D-Xylopyranose

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | [7] |

| Molecular Weight | 150.13 g/mol | [7] |

| Melting Point | 154-158 °C | Commercially available data |

| Appearance | White crystalline powder | Commercially available data |

| Solubility in Water | High | [6] |

Table 2: Typical Xylose Content in Various Biomass Sources

| Biomass Source | Xylan Content (% of dry weight) | Potential D-Xylose Yield (% of dry weight) |

| Hardwood (e.g., Birch) | 25-35 | 22-31 |

| Softwood (e.g., Pine) | 7-12 | 6-11 |

| Corn Cobs | 35-40 | 31-35 |

| Wheat Straw | 20-30 | 18-26 |

| Sugarcane Bagasse | 20-25 | 18-22 |

Note: Potential D-xylose yield is estimated based on the hydrolysis of xylan.

Conclusion

This compound, while chemically a simple monosaccharide, is a molecule of profound biological and industrial importance. Its primary natural source is the vast reservoir of xylan in plant biomass. The ability to efficiently extract D-xylose from these sources and subsequently isolate the α-anomer through crystallization is fundamental to its utilization. For researchers and drug development professionals, a deep understanding of the specific roles of α-D-xylopyranose in enzymatic reactions and its distinct chemical properties is essential for unlocking its full potential in metabolic engineering, the synthesis of novel bioactive compounds, and the development of sustainable technologies. This guide provides a foundational framework for these endeavors, grounded in established scientific principles and validated experimental approaches.

References

-

Recognition of a Single β-D-Xylopyranose Molecule by Xylanase GH11 from Thermoanaerobacterium saccharolyticum. (2024). MDPI. [Link]

-

This compound | C5H10O5 | CID 6027. (n.d.). PubChem. [Link]

-

Preferential Crystallization | Request PDF. (2025). ResearchGate. [Link]

-

Crystal Structure of α-Xylosidase from Aspergillus niger in Complex with a Hydrolyzed Xyloglucan Product and New Insights in Accurately Predicting Substrate Specificities of GH31 Family Glycosidases. (2020). ACS Publications. [Link]

-

Ab initio conformational analysis of α/β-D-xylopyranose at pyrolysis conditions. (n.d.). Royal Society of Chemistry. [Link]

-

The thermodynamics of mutarotation of some sugars. II. Theoretical considerations. (2025). ResearchGate. [Link]

-

The first three enzymatic steps in the oxidative pathways of D-xylose... (n.d.). ResearchGate. [Link]

-

THE THERMODYNAMICS OF MUTAROTATION OF SOME SUGARS. (n.d.). Canadian Science Publishing. [Link]

-

alpha-Xylosidase Escherichia coli Enzyme. (n.d.). Megazyme. [Link]

-

Xylose isomerase. (n.d.). Wikipedia. [Link]

-

Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. (2023). MDPI. [Link]

-

Mutarotation of glucose and other sugars. (2017). Master Organic Chemistry. [Link]

-

Crystal Structure of α-Xylosidase from Aspergillus niger in Complex with a Hydrolyzed Xyloglucan Product and New Insights in Accurately Predicting Substrate Specificities of GH31 Family Glycosidases. (2020). National Center for Biotechnology Information. [Link]

-

β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. (n.d.). University of Groningen. [Link]

-

Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. (2025). ACS Publications. [Link]

-

This compound (PD007030, SRBFZHDQGSBBOR-LECHCGJUSA-N). (n.d.). PDBe-KB. [Link]

-

beta-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. (n.d.). MDPI. [Link]

-

THE THERMODYNAMICS OF MUTAROTATION OF SOME SUGARS: II. THEORETICAL CONSIDERATIONS. (n.d.). Canadian Science Publishing. [Link]

-

Ab Initio Conformational Analysis of α \alpha / β \beta -D-Xylopyranose at Pyrolysis Conditions. (2024). ResearchGate. [Link]

-

Substrate Specificities of GH8, GH39, and GH52 β-xylosidases from Bacillus halodurans C-125 Toward Substituted Xylooligosaccharides. (n.d.). ProQuest. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound|For Research [benchchem.com]

- 6. glycodepot.com [glycodepot.com]

- 7. This compound | C5H10O5 | CID 6027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Xylose isomerase - Wikipedia [en.wikipedia.org]

- 12. alpha-Xylosidase Escherichia coli Enzyme | Megazyme [megazyme.com]

- 13. Crystal Structure of α-Xylosidase from Aspergillus niger in Complex with a Hydrolyzed Xyloglucan Product and New Insights in Accurately Predicting Substrate Specificities of GH31 Family Glycosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Conformational Analysis of α-D-Xylopyranose Chair Forms

Abstract

The three-dimensional structure of carbohydrates is intrinsically linked to their biological function and chemical reactivity. For pentopyranoses like D-xylose, the principal monosaccharide unit of hemicellulose, understanding its conformational landscape is critical for applications in drug development, biomaterial science, and biorefinery research. This technical guide provides an in-depth analysis of the chair conformations of α-D-xylopyranose, the anomer where the C1 hydroxyl group is in an axial position in its most stable form. We will dissect the intricate balance of stereoelectronic and steric effects that govern its structural preference, detail the experimental and computational methodologies used for its characterization, and provide actionable protocols for researchers in the field.

Introduction: The Dynamic Architecture of Pyranoses

Carbohydrate conformation refers to the three-dimensional arrangement of a saccharide molecule, dictated by a confluence of through-bond and through-space physical forces.[1] While monosaccharides are often depicted as static Haworth projections, in reality, they are dynamic molecules. The six-membered pyranose ring, analogous to cyclohexane, can adopt several non-planar conformations, including the chair (C), boat (B), and skew (S) forms.[1][2] Of these, the chair conformation is overwhelmingly the most stable as it minimizes torsional strain by maintaining staggered arrangements for all substituents around the ring.[2]

A pyranose ring can exist in two distinct chair conformations that interconvert via a "ring-flip." These are designated using the Cremer-Pople notation, such as ⁴C₁ and ¹C₄, where the superscript denotes the ring atom above the reference plane and the subscript denotes the atom below it.[3] For α-D-xylopyranose, these two chairs represent a conformational equilibrium, the position of which is determined by a subtle interplay of destabilizing steric clashes and stabilizing electronic interactions.

The Chair Conformers of α-D-Xylopyranose: ⁴C₁ vs. ¹C₄

The two possible chair conformations for α-D-xylopyranose are the ⁴C₁ and the ¹C₄ forms. The key distinction between them lies in the orientation of the hydroxyl (-OH) substituents, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

-

⁴C₁ Conformation: In this form, the anomeric hydroxyl group at C1 is axial , while the hydroxyl groups at C2, C3, and C4 are all equatorial .

-

¹C₄ Conformation: Following a ring-flip, the ¹C₄ form places the anomeric hydroxyl group at C1 in an equatorial position. Consequently, the hydroxyl groups at C2, C3, and C4 are forced into axial orientations.

The diagram below illustrates the ring-flip interconversion between these two conformers.

Governing Principles of Conformational Stability

The pronounced stability of the ⁴C₁ chair over the ¹C₄ form is not accidental. It is the direct consequence of several underlying physical and electronic principles.

Steric Hindrance: The Cost of 1,3-Diaxial Interactions

The most significant destabilizing factor in chair conformations is steric strain arising from 1,3-diaxial interactions .[4] These are repulsive van der Waals forces that occur between axial substituents on carbons 1, 3, and 5 of the ring.[5] Large substituents prefer the less crowded equatorial positions to avoid this strain.[4]

-

In the ¹C₄ conformer of α-D-xylopyranose, three hydroxyl groups (at C2, C3, and C4) are in axial positions. This creates multiple, severe 1,3-diaxial clashes, rendering this conformation highly energetically unfavorable.[2]

-

Conversely, the ⁴C₁ conformer places these three hydroxyl groups in equatorial positions, effectively eliminating this major source of steric strain. While the C1-OH is axial, it is a smaller contributor to strain compared to the cumulative effect of three axial groups in the alternative chair.

Stereoelectronic Effects I: The Anomeric Effect

Counterintuitively, the preference for an axial C1-OH in the ⁴C₁ chair is an example of a stabilizing stereoelectronic phenomenon known as the anomeric effect .[1] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position, despite potential steric repulsion.[6]

The primary cause is a stabilizing hyperconjugation (n→σ) interaction. The lone pair of electrons (n) in the p-type orbital of the ring oxygen (O5) can donate electron density into the antibonding orbital (σ) of the adjacent, anti-periplanar C1-O1 bond. This overlap is geometrically optimal when the C1-O1 bond is axial, leading to a lower overall energy for the molecule. This electronic stabilization is sufficient to overcome the minor steric penalty of an axial hydroxyl group.

Stereoelectronic Effects II: The Gauche Effect

The gauche effect is another stereoelectronic factor where a conformation with adjacent electronegative atoms at a 60° dihedral angle (gauche) is more stable than the 180° anti conformation.[3][7] This arises from a stabilizing hyperconjugation between a C-H σ bonding orbital and a vicinal C-O σ* antibonding orbital.[3] Within the pyranose ring, the numerous O-C-C-O fragments are held in gauche arrangements, contributing to the overall stability of the chair structure.

Intramolecular Hydrogen Bonding and Solvent Effects

In the gas phase or non-polar solvents, intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations.[8][9] However, in polar protic solvents like water, these internal hydrogen bonds are largely disrupted as the hydroxyl groups preferentially form stronger hydrogen bonds with the solvent molecules.[10] Therefore, for biological systems, the conformational equilibrium is primarily dictated by the balance of steric and anomeric effects, with solvent interactions modulating the landscape.[10][11]

Quantitative and Experimental Analysis

The theoretical preference for the ⁴C₁ conformation is robustly confirmed by experimental and computational data. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling provides a comprehensive picture of the conformational state in solution.[12]

Data Summary: Comparing the ⁴C₁ and ¹C₄ Conformers

| Feature | ⁴C₁ Conformation | ¹C₄ Conformation | Rationale for Stability |

| C1-OH Orientation | Axial | Equatorial | Stabilized by Anomeric Effect |

| C2-OH Orientation | Equatorial | Axial | Minimizes Steric Strain |

| C3-OH Orientation | Equatorial | Axial | Minimizes Steric Strain |

| C4-OH Orientation | Equatorial | Axial | Minimizes Steric Strain |

| 1,3-Diaxial Interactions | Minimal (involving H atoms) | Severe (3 x OH groups) | Major destabilizing factor for ¹C₄ |

| Relative Energy | Global Minimum (Most Stable) | High Energy (Unstable) | Sum of steric and electronic effects |

Protocol: Conformational Assignment via ¹H NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining carbohydrate conformation in solution.[13] The key observables are the vicinal proton-proton coupling constants (³JH,H), which are exquisitely sensitive to the dihedral angle (Φ) between the coupled protons, as described by the Karplus equation .[14][15]

Karplus Relationship: J = A cos²(Φ) + B cos(Φ) + C

A large coupling constant (8-10 Hz) indicates an anti-periplanar relationship (Φ ≈ 180°), characteristic of diaxial protons. A small coupling constant (1-4 Hz) indicates a gauche relationship (Φ ≈ 60°), characteristic of axial-equatorial or equatorial-equatorial protons.[13]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a high-purity sample of α-D-xylopyranose (~5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. D₂O is preferred for simplicity as it exchanges with the -OH protons, removing their signals and simplifying the spectrum.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 500 MHz or higher to ensure adequate signal dispersion.[13] If signal overlap is severe, acquire a 2D ¹H-¹H COSY experiment to establish proton connectivity.

-

Signal Assignment: Identify the anomeric proton (H1), which typically resonates furthest downfield (4.5-5.5 ppm).[13] Use the COSY spectrum to walk through the spin system and assign H2, H3, H4, and the two H5 protons.

-

Measurement of Coupling Constants: Carefully measure the splitting (in Hz) for each relevant multiplet to determine the ³JH,H values.

-

Conformational Interpretation: Compare the measured J-values to those expected for the ⁴C₁ and ¹C₄ chairs.

Expected ³JH,H Values for the ⁴C₁ Conformation of α-D-Xylopyranose:

| Coupling | H-H Relationship | Dihedral Angle (Φ) | Expected J-Value (Hz) |

| ³JH1,H2 | axial - equatorial | ~60° | 2 - 4 |

| ³JH2,H3 | equatorial - equatorial | ~60° | 2 - 4 |

| ³JH3,H4 | equatorial - equatorial | ~60° | 2 - 4 |

| ³JH4,H5ax | equatorial - axial | ~60° | 2 - 5 |

The observation of a set of small coupling constants for the ring protons is definitive proof of the ⁴C₁ chair conformation, as the alternative ¹C₄ chair would feature multiple large diaxial couplings.

Workflow: Computational Chemistry Validation

Computational modeling provides a theoretical framework to quantify the energy differences between conformers. Density Functional Theory (DFT) is a common and reliable method.[11]

Such calculations consistently show that the ⁴C₁ chair of α-D-xylopyranose is several kcal/mol more stable than the ¹C₄ chair, confirming that the ¹C₄ conformer exists in a negligible population at equilibrium.[16]

Conclusion and Outlook

The conformational analysis of α-D-xylopyranose reveals a clear and dominant preference for the ⁴C₁ chair conformation. This preference is a textbook example of how molecular stability is achieved through a fine-tuned balance of minimizing unfavorable steric interactions (1,3-diaxial strain) and maximizing favorable stereoelectronic effects (the anomeric effect). The methodologies of high-field NMR spectroscopy, grounded in the principles of the Karplus relationship, and modern computational chemistry provide a synergistic and self-validating system for elucidating these structural details. For researchers in medicinal chemistry and materials science, a firm grasp of these foundational principles is essential for predicting molecular behavior, designing novel carbohydrate-based therapeutics, and engineering advanced biomaterials.

References

-

Royal Society of Chemistry. (n.d.). Chapter 2: Conformations of Monosaccharides. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 11). 25.5: Cyclic Structures of Monosaccharides - Anomers. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Carbohydrate conformation. Retrieved from [Link]

-

Karamat, S., & Fabian, W. M. (2006). Computational study of the conformational space of methyl 2,4-diacetyl-beta-D-xylopyranoside: 4C1 and 1C4 chairs, skew-boats (2SO, 1S3), and B3,O boat forms. The Journal of Physical Chemistry A, 110(23), 7477–7484. Retrieved from [Link]

-

Ballotta, B., Lupi, J., et al. (2024). Ab Initio Conformational Analysis of α/β-D-Xylopyranose at Pyrolysis Conditions. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

-

Reusch, W. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Rao, V. S. R., et al. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PMC. Retrieved from [Link]

-

Appell, M., et al. (2004). B3LYP/6-311++G** study of alpha- and beta-D-glucopyranose and 1,5-anhydro-D-glucitol: 4C1 and 1C4 chairs, (3,O)B and B(3,O) boats, and skew-boat conformations. The Journal of Physical Chemistry A, 108(4), 692-703. Retrieved from [Link]

-

Kuttel, M., et al. (2002). Solvent interactions determine carbohydrate conformation. Journal of the American Chemical Society, 124(21), 6013-6020. Retrieved from [Link]

-

Hervé du Penhoat, C., et al. (1991). Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains. Journal of the American Chemical Society, 113(10), 3728-3736. Retrieved from [Link]

-

Stenutz, R. (2022). The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. eScholarship.org. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Gauche effect. Retrieved from [Link]

-

University of Regensburg. (n.d.). Structure of saccharides. Retrieved from [Link]

-

Davis, R. (2013, July 25). A brief introduction to 1,3-diaxial interactions [Video]. YouTube. Retrieved from [Link]

-

Cocinero, E. J., et al. (2012). Conformations of D-xylose: the pivotal role of the intramolecular hydrogen-bonding. Physical Chemistry Chemical Physics, 14(38), 13319-13326. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

-

Cramer, C. J., & Truhlar, D. G. (1997). Ab Initio Molecular Orbital Calculation of Carbohydrate Model Compounds. 6. The Gauche Effect and Conformations of the Hydroxymethyl and Methoxymethyl Groups. The Journal of Physical Chemistry B, 101(38), 7437–7447. Retrieved from [Link]

-

Chem.ucla.edu. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. Retrieved from [Link]

Sources

- 1. Carbohydrate conformation - Wikipedia [en.wikipedia.org]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. books.rsc.org [books.rsc.org]

- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Illustrated Glossary of Organic Chemistry - Anomeric effect [chem.ucla.edu]

- 7. Gauche effect - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solvent interactions determine carbohydrate conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational study of the conformational space of methyl 2,4-diacetyl-beta-D-xylopyranoside: 4C1 and 1C4 chairs, skew-boats (2SO, 1S3), and B3,O boat forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 14. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. B3LYP/6-311++G** study of alpha- and beta-D-glucopyranose and 1,5-anhydro-D-glucitol: 4C1 and 1C4 chairs, (3,O)B and B(3,O) boats, and skew-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Anomeric configuration and stability of alpha-d-xylopyranose.

An In-Depth Technical Guide to the Anomeric Configuration and Stability of Alpha-D-Xylopyranose

Abstract

D-Xylopyranose, the primary monosaccharide unit of hemicellulose, is a molecule of significant interest in biofuel research, materials science, and drug development.[1][2] Its chemical behavior and biological recognition are fundamentally governed by its three-dimensional structure, particularly the orientation of the hydroxyl group at the anomeric center (C1). This guide provides a detailed exploration of the conformational landscape of D-xylopyranose, with a specific focus on the stability of its alpha anomer. We will dissect the underlying stereoelectronic principles, notably the anomeric effect, and contrast them with steric considerations. Furthermore, this document outlines both experimental and computational protocols for the rigorous characterization of anomeric configuration and stability, offering researchers and drug development professionals a self-validating framework for their investigations.

Foundational Principles: Anomeric Configuration in Pyranose Systems

Monosaccharides with five or six carbons, such as xylose, predominantly exist as cyclic hemiacetals rather than their open-chain aldehyde forms in solution.[3] The cyclization of D-xylose involves the nucleophilic attack of the C5 hydroxyl group on the C1 aldehyde, forming a six-membered ring analogous to pyran, hence the term "pyranose." This reaction creates a new stereocenter at C1, the anomeric carbon. The two resulting diastereomers are known as anomers :

-

Alpha (α) Anomer: The anomeric hydroxyl group is on the opposite side of the ring from the C5 substituent (in the Haworth projection) or is in an axial position (in the more stable chair conformation).

-

Beta (β) Anomer: The anomeric hydroxyl group is on the same side of the ring as the C5 substituent or is in an equatorial position.[3]

In aqueous solution, these anomers interconvert through the open-chain form in a process called mutarotation, eventually reaching a dynamic equilibrium.[4]

The Anomeric Effect: A Counterintuitive Stabilization

From a purely steric standpoint, the β-anomer of D-xylopyranose, which places the bulky hydroxyl group at C1 in the less-hindered equatorial position, would be expected to be significantly more stable.[5] However, a powerful stereoelectronic phenomenon known as the anomeric effect often favors the axial configuration for electronegative substituents at the anomeric carbon.[6]

The anomeric effect is best explained by a stabilizing hyperconjugation interaction. In the α-anomer, a non-bonding electron pair (n) from the endocyclic ring oxygen (O5) can overlap with the antibonding orbital (σ) of the axial C1-O1 bond. This n → σ delocalization lowers the overall energy of the molecule, providing a stabilization that can overcome the steric penalty of the axial substituent.[6][7] This interaction is geometrically optimal when the orbitals are anti-periplanar, a condition perfectly met in the chair conformation of the α-anomer.

Computational Protocol for Stability Assessment

Computational chemistry provides invaluable insights into the intrinsic stabilities of different conformers, complementing experimental data. [8]

Protocol: DFT Calculation of Anomer Stability

-

Structure Generation:

-

Build the initial 3D structures of α- and β-D-xylopyranose in their chair (⁴C₁) conformations.

-

Systematically rotate the exocyclic hydroxyl groups to generate a library of possible starting conformers for each anomer.

-

-

Geometry Optimization:

-

Perform geometry optimization for each starting structure using a suitable level of theory. A common choice is the M06-2X density functional with a Pople basis set like 6-311++G(d,p), which is effective for non-covalent interactions like hydrogen bonding. [9] * The optimization calculation finds the lowest energy geometry for each conformer.

-

-

Frequency Calculation:

-

For each optimized structure, perform a frequency calculation at the same level of theory.

-

Self-Validation: Confirm that the structure is a true energy minimum by ensuring there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

-

These calculations also yield crucial thermodynamic data, including the Gibbs free energy (G).

-

-

Stability Analysis:

-

Compare the Gibbs free energies of the most stable conformers for the α and β anomers. The anomer with the lower Gibbs free energy is the more stable one.

-

The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (Keq) and anomeric ratio using the equation: ΔG = -RT ln(Keq).

-

Implications for Drug Development and Research

The precise anomeric configuration of a carbohydrate is paramount for molecular recognition. Enzymes and protein receptors (lectins) often exhibit exquisite stereoselectivity. For example, a glycosidase enzyme might exclusively cleave α-glycosidic bonds while being completely inactive towards β-linkages.

For drug development professionals, this has profound implications:

-

Glycomimetic Design: When designing carbohydrate-based inhibitors or drugs, the anomeric configuration must be rigidly controlled to ensure proper binding to the target protein.

-

Prodrugs: The stability and reactivity of the anomeric center can be exploited to design glycoside prodrugs that release an active agent upon cleavage by a specific enzyme.

-

Biomaterials: The physical properties of polysaccharides like xylan are directly related to the anomeric linkages between the xylopyranose units.

Conclusion

The stability of α-D-xylopyranose is not governed by simple sterics but is a nuanced interplay between the sterically disfavored axial hydroxyl group and the stabilizing stereoelectronic anomeric effect. This guide has detailed the theoretical basis for this stability and provided robust, self-validating protocols for its experimental and computational investigation. For researchers in glycobiology and medicinal chemistry, a thorough understanding and characterization of the anomeric state is not merely academic; it is a critical prerequisite for the rational design of molecules with targeted biological activity and function.

References

-

Alonso, J. L., et al. (n.d.). Ab Initio Conformational Analysis of α/β-D-Xylopyranose at Pyrolysis Conditions. ResearchGate. [Link]

-

Ballotta, B., et al. (2024). Ab Initio Conformational Analysis of α/β-D-Xylopyranose at Pyrolysis Conditions. arXiv. [Link]

-

Wikipedia. (n.d.). Anomeric effect. [Link]

-

Protein Data Bank Japan. (n.d.). PDBj Mine: Chemie - XYS - this compound. [Link]

-

Cocinero, E. J., et al. (n.d.). Ab initio conformational analysis of α/β-D-xylopyranose at pyrolysis conditions. [Link]

-

Fatma, L., & Chahra, B. H. (n.d.). Theoretical Study of Α and Β Anomers of Dodecanoyl Xylopyranose Stability using DFT Method. AIJR Abstracts. [Link]

-

Sefcik, J., et al. (2023). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, ACS Publications. [Link]

-

Ballotta, B., et al. (2024). Ab initio conformational analysis of α/β-D-xylopyranose at pyrolysis conditions. [Link]

-

ResearchGate. (n.d.). Anomeric hydrogen peak of D-xylose and D-ribose in 1 H-NMR spectrum. [Link]

-

van der Veken, P., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Fatma, L., & Chahra, B. H. (2021). Theoretical Study of Α and Β Anomers of Dodecanoyl Xylopyranose Stability using DFT Method. AIJR Books. [Link]

-

OSTI.GOV. (n.d.). Ab initio conformational analysis of α/β-d-xylopyranose at pyrolysis conditions. [Link]

-

Journal of the American Chemical Society. (n.d.). Anomeric 1-Dicyclohexylammonium Phosphate Esters of D-Glucopyranose, D-Galactopyranose, D-Xylopyranose and L-Arabinopyranose. [Link]

-

Sefcik, J., et al. (2023). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. White Rose Research Online. [Link]

-

Jayaraman, N., et al. (2022). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PMC, NIH. [Link]

-

YouTube. (2022). Why is β-D-glucopyranose more stable than α-form. [Link]

-

van der Veken, P., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. PMC, NIH. [Link]

-

Reddit. (n.d.). Are alpha-D-furanose rings generally more stable/abundant than beta-D-furanose rings?. [Link]

-

Chemistry LibreTexts. (n.d.). 25.5: Cyclic Structures of Monosaccharides - Anomers. [Link]

-

Ballotta, B., et al. (2024). Ab initio conformational analysis of α/β-D-xylopyranose at pyrolysis conditions. Physical Chemistry Chemical Physics. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000098). [Link]

-

Chemistry LibreTexts. (n.d.). 25.5: Cyclic Structures of Monosaccharides - Anomers. [Link]

-

Lupi, J., et al. (2024). Ab Initio and Kinetic Modeling of β-d-Xylopyranose under Fast Pyrolysis Conditions. The Journal of Physical Chemistry A, ACS Publications. [Link]

-

YouTube. (2019). Anomeric Effect(with All important factors). [Link]

-

precisionFDA. (n.d.). .ALPHA.-L-XYLOPYRANOSE. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 6763-34-4). [Link]

-

PubChem, NIH. (n.d.). This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. google.com [google.com]

- 6. Anomeric effect - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. books.aijr.org [books.aijr.org]

- 9. pubs.acs.org [pubs.acs.org]

The Pivotal Role of α-D-Xylopyranose in Hemicellulose and Xylan Architecture: A Technical Guide

This guide provides an in-depth exploration of the function of α-D-xylopyranose within the intricate structures of hemicellulose and its most abundant form, xylan. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical nuances, biosynthetic pathways, and analytical methodologies crucial for understanding and harnessing these complex biopolymers.

Introduction: The Architectural Significance of Hemicellulose

Plant cell walls are complex composites of cellulose, hemicellulose, pectin, and lignin, providing structural integrity and protection.[1] Hemicelluloses, a heterogeneous group of polysaccharides, form a critical cross-linking network with cellulose microfibrils, contributing significantly to the cell wall's strength and recalcitrance.[2][3] Among these, xylan is the second most abundant polysaccharide in nature, after cellulose.[1] The fundamental building block of the xylan backbone is D-xylose, predominantly found in its pyranose ring form. Understanding the specific role and stereochemistry of these xylopyranose units is paramount to comprehending the overall structure and function of hemicellulose.

The Molecular Architecture of Xylan: A Tale of Backbone and Branches

Xylan's structure is characterized by a linear backbone of β-(1→4)-linked D-xylopyranose residues.[4] This β-linkage confers a twisted, ribbon-like conformation that allows for hydrogen bonding with cellulose microfibrils, a key aspect of their interaction within the cell wall.[3] However, the true complexity and functional diversity of xylan arise from the various substitutions attached to this backbone. These side chains are typically linked to the C2 and/or C3 positions of the xylopyranose units and include:

-

α-D-Glucuronic acid and its 4-O-methyl ether: Attached via an α-(1→2)-glycosidic bond.[5] The presence of these acidic groups imparts a negative charge to the xylan chain, influencing its solubility and interaction with other cell wall components.[1]

-

α-L-Arabinofuranose: Linked via α-(1→2) or α-(1→3)-glycosidic bonds.[2] The furanose (five-membered ring) form of arabinose adds structural diversity and can be further substituted.

-

Acetyl groups: Esterified to the hydroxyl groups at C2 and/or C3 of the xylopyranose residues.[2] Acetylation significantly impacts the solubility and conformation of xylan, preventing it from aggregating and promoting its interaction with cellulose.[6]

The type and frequency of these substitutions vary significantly between different plant species and tissue types, leading to a wide array of xylan structures, such as glucuronoxylans (GX), arabinoxylans (AX), and glucuronoarabinoxylans (GAX).[1] For instance, hardwood xylans are typically O-acetyl-4-O-methylglucuronoxylans, while softwood xylans are characterized by a higher proportion of arabino-4-O-methylglucuronoxylan and a lack of acetyl groups.[1]

The Stereochemical Importance of α-D-Xylopyranose in Side Chains

While the xylan backbone is composed of β-linked xylopyranose, certain side chains can contain α-linked D-xylopyranose. For example, in some grasses, a disaccharide of β-D-xylopyranosyl-(1→2)-α-L-arabinofuranose can be found as a side chain. The α-configuration of the terminal xylopyranose in such side chains influences the overall three-dimensional structure and accessibility of the xylan polymer to enzymatic degradation.

Biosynthesis of Xylan: A Coordinated Enzymatic Symphony

The biosynthesis of xylan is a complex process that occurs in the Golgi apparatus.[1] It involves the coordinated action of numerous glycosyltransferases (GTs) and other enzymes that synthesize the backbone and add the various side chains.

The Precursor: UDP-D-Xylose

The activated sugar donor for xylan biosynthesis is UDP-D-xylose.[7] Its synthesis primarily proceeds from UDP-D-glucose through a two-step pathway:

-

Oxidation: UDP-D-glucose is oxidized to UDP-D-glucuronic acid (UDP-GlcA) by UDP-D-glucose dehydrogenase (UGD).

-

Decarboxylation: UDP-GlcA is then decarboxylated to UDP-D-xylose by UDP-D-xylose synthase (UXS).[8]

There is also a salvage pathway in some organisms that can synthesize UDP-D-xylose directly from D-xylose.[9]

Caption: Biosynthesis of UDP-D-xylose and its incorporation into the xylan backbone.

Backbone Elongation and Side Chain Addition

The β-(1→4)-linked xylan backbone is synthesized by a complex of enzymes from the GT43 and GT47 families.[10] Subsequently, various other GTs are responsible for adding the α-linked side chains, such as glucuronic acid and arabinose, to specific positions on the growing polysaccharide.

Functional Implications of Xylan Structure

The specific structure of xylan, dictated by its xylopyranose backbone and diverse side chains, has profound functional consequences for the plant and for various industrial applications.

Plant Cell Wall Integrity and Recalcitrance

Xylan plays a crucial role in maintaining the structural integrity of the plant cell wall by cross-linking cellulose microfibrils and interacting with lignin.[2][11] This intricate network contributes to the cell wall's resistance to enzymatic degradation, a property known as recalcitrance.[1] The degree and pattern of substitutions on the xylan backbone are key determinants of this recalcitrance, as they can sterically hinder the access of hydrolytic enzymes.

Biofuel Production and Biomaterials

In the context of second-generation biofuels, the efficient breakdown of xylan into its constituent sugars (primarily xylose) is a critical step.[12] However, the complex and variable structure of xylan presents a significant challenge. Understanding the specific linkages and substitutions is essential for developing effective enzymatic cocktails for biomass saccharification.[13] Furthermore, xylans are being explored as renewable sources for the production of biodegradable films and other biomaterials.[14][15] The physicochemical properties of these materials are directly related to the underlying xylan structure.

Analytical Methodologies for Xylan Characterization

A thorough understanding of xylan structure requires a combination of analytical techniques to determine its monosaccharide composition, glycosidic linkages, and the nature and distribution of its side chains.

Monosaccharide Composition Analysis

Protocol: Acid Hydrolysis and HPAEC-PAD

-

Hydrolysis: Accurately weigh 5-10 mg of dried biomass into a pressure-resistant tube. Add 0.5 mL of 72% (w/w) sulfuric acid and incubate at 30°C for 1 hour with occasional vortexing.

-

Dilution and Secondary Hydrolysis: Dilute the sample with 14 mL of deionized water to a final sulfuric acid concentration of 4%. Autoclave at 121°C for 1 hour.

-

Neutralization and Filtration: Allow the sample to cool, then neutralize with calcium carbonate. Centrifuge and filter the supernatant through a 0.22 µm syringe filter.

-

Chromatography: Analyze the filtrate using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) on a suitable carbohydrate column (e.g., CarboPac series). Use a gradient of sodium hydroxide and sodium acetate to separate the monosaccharides.

-

Quantification: Quantify the individual monosaccharides by comparing their peak areas to those of known standards.

Glycosyl Linkage Analysis

Protocol: Permethylation and GC-MS

-

Permethylation: Solubilize the purified xylan sample in dimethyl sulfoxide. Add powdered sodium hydroxide and methyl iodide and stir at room temperature for 1-2 hours to methylate all free hydroxyl groups.

-

Hydrolysis: Hydrolyze the permethylated polysaccharide using trifluoroacetic acid.

-

Reduction: Reduce the resulting methylated monosaccharides to their corresponding alditols using sodium borodeuteride.

-

Acetylation: Acetylate the newly formed hydroxyl groups (from the ring opening and reduction) using acetic anhydride.

-

Extraction and Analysis: Extract the resulting partially methylated alditol acetates (PMAAs) into an organic solvent (e.g., dichloromethane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Interpretation: Identify the PMAAs based on their retention times and mass spectra. The positions of the acetyl groups indicate the original linkage positions in the polysaccharide.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are powerful non-destructive techniques for elucidating the detailed structure of xylans.[6][17] 2D Heteronuclear Single Quantum Coherence (HSQC) NMR is particularly useful for resolving the signals from different sugar residues and their linkages. Specific chemical shifts in the anomeric region of the spectrum can be used to identify the type and configuration of glycosidic bonds.

| Structural Feature | Typical ¹H-¹³C HSQC Cross-Peak (ppm) |

| β-(1→4)-Xylopyranose (backbone) | ~4.4 / ~102 |

| α-L-Arabinofuranose (side chain) | ~5.3 / ~108 |

| α-D-Glucuronic acid (side chain) | ~5.2 / ~98 |

Note: Chemical shifts can vary depending on the solvent and the surrounding chemical environment.

Enzymatic Degradation of Xylan

The enzymatic breakdown of xylan requires a suite of enzymes with different specificities to cleave the backbone and remove the various side chains.

Caption: Key enzymes involved in the degradation of xylan.

-

Endo-β-1,4-xylanases: These enzymes randomly cleave the β-(1→4)-glycosidic bonds in the xylan backbone, producing shorter xylo-oligosaccharides (XOS).[12]

-

β-Xylosidases: These act on the non-reducing ends of XOS, releasing individual D-xylose units.

-

α-L-Arabinofuranosidases and α-Glucuronidases: These are accessory enzymes that remove the arabinose and glucuronic acid side chains, respectively, making the backbone more accessible to xylanases.[18]

Conclusion

The function of α-D-xylopyranose in hemicellulose and xylan is multifaceted and critical to the structure and properties of the plant cell wall. While β-D-xylopyranose forms the linear backbone of xylan, the α-anomers are key components of the diverse side chains that dictate the polymer's interaction with other cell wall components and its susceptibility to enzymatic degradation. A thorough understanding of the stereochemistry, biosynthesis, and methods for characterization of these complex polysaccharides is essential for advancing research in plant biology, biofuel production, and the development of novel biomaterials.

References

-

An update on xylan structure, biosynthesis, and potential commercial applications. (2023). Plant Science, 328, 111578. [Link]

-

Enzymatic deconstruction of xylan for biofuel production. (2012). Biofuels, 3(3), 331-346. [Link]

-

Trafficking of Xylan to Plant Cell Walls. (2022). Biomass, 2(3), 209-221. [Link]

-

Xylan in the Middle: Understanding Xylan Biosynthesis and Its Metabolic Dependencies Toward Improving Wood Fiber for Industrial Processing. (2019). Frontiers in Plant Science, 10, 1339. [Link]

-

Towards enzymatic breakdown of complex plant xylan structures. (2016). Biotechnology Advances, 34(7), 1260-1270. [Link]

-

Quantitative Profiling of Feruloylated Arabinoxylan Side-Chains from Graminaceous Cell Walls. (2018). Frontiers in Plant Science, 9, 149. [Link]

-

13C-n.m.r. spectra of xylo-oligosaccharides and their application to the elucidation of xylan structures. (1982). Carbohydrate Research, 103(1), 123-132. [Link]

-

Insights into the mechanism of enzymatic hydrolysis of xylan. (2016). Applied Microbiology and Biotechnology, 100(17), 7397-7409. [Link]

-

Hemicellulose/Cellulose Analysis. CCRC Analytical Services. [Link]

-

Xylan Hemicellulose: A Renewable Material with Potential Properties for Food Packaging Applications. (2021). Sustainability, 13(21), 12093. [Link]

-

Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms. (2004). Plant Physiology, 134(2), 643-654. [Link]

-

Hemicellulose. Wikipedia. [Link]

-

Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. (2012). Methods in Molecular Biology, 808, 25-41. [Link]

-

Insights Into The Mechanism of Enzymatic Hydrolysis of Xylan. (2016). Scribd. [Link]

-

Xylan biosynthesis. (2014). Current Opinion in Biotechnology, 26, 100-107. [Link]

-

Enzymatic degradation of xylan and xylo-oligosacharides (XOS). (2019). ResearchGate. [Link]

-

Grass xylan structural variation suggests functional specialization and distinctive interaction with cellulose and lignin. (2023). The Plant Journal, 113(4), 1004-1020. [Link]

-

Quantum Chemical Modelling of Hemicellulose Fast Pyrolysis: β-D-xylopyranose as a Structural Motif. (2019). ResearchGate. [Link]

-

Xylan Structure and Dynamics in Native Brachypodium Grass Cell Walls Investigated by Solid-State NMR Spectroscopy. (2019). Biomacromolecules, 20(10), 3940-3951. [Link]

-

Xylan Hemicellulose: A Renewable Material with Potential Properties for Food Packaging Applications. (2021). ResearchGate. [Link]

-

β-1,4-Xylan backbone synthesis in higher plants: How complex can it be?. (2023). Frontiers in Plant Science, 13, 1089932. [Link]

-

Green Approaches on Modification of Xylan Hemicellulose to Enhance the Functional Properties for Food Packaging Materials—A Review. (2022). Polymers, 14(15), 3020. [Link]

-

Characterization and structural analysis of the endo-1,4-β-xylanase GH11 from the hemicellulose-degrading Thermoanaerobacterium saccharolyticum useful for lignocellulose saccharification. (2023). PLoS ONE, 18(10), e0292550. [Link]

-

Two-Dimensional NMR Evidence for Cleavage of Lignin and Xylan Substituents in Wheat Straw Through Hydrothermal Pretreatment and Enzymatic Hydrolysis. (2013). BioEnergy Research, 6(2), 682-691. [Link]

-

Quantum Chemical Modelling of Hemicellulose Fast Pyrolysis: β-D-xylopyranose as a Structural Motif. (2019). SciSpace. [Link]

-

Biosynthesis of UDP-xylose: Characterization of membrane-bound AtUxs2. (2010). The Plant Journal, 63(2), 240-253. [Link]

-

Effects of Xylan Side-Chain Substitutions on Xylan–Cellulose Interactions and Implications for Thermal Pretreatment of Cellulosic Biomass. (2018). Biomacromolecules, 19(8), 3318-3327. [Link]

-

Lignin–carbohydrate complexes: properties, applications, analyses, and methods of extraction: a review. (2020). RSC Advances, 10(35), 20559-20576. [Link]

-

Dynamic and Functional Profiling of Xylan-Degrading Enzymes in Aspergillus Secretomes Using Activity-Based Probes. (2019). ACS Central Science, 5(6), 1067-1076. [Link]

-

Reconstitution of a Thermostable Xylan-Degrading Enzyme Mixture from the Bacterium Caldicellulosiruptor bescii. (2015). Applied and Environmental Microbiology, 81(11), 3752-3758. [Link]

-

β-1,4-Xylan backbone synthesis in higher plants: How complex can it be?. (2023). Frontiers in Plant Science, 13, 1089932. [Link]

-

Compositional Analysis of Lignocellulosic Feedstocks. 1. Review and Description of Methods. (2010). Journal of Agricultural and Food Chemistry, 58(16), 9043-9057. [Link]

-

Promoting the Material Properties of Xylan-Type Hemicelluloses from the Extraction Step. (2020). ResearchGate. [Link]

-

Structural Characterization of Lignin and Lignin-Carbohydrate Complex (LCC) from Ginkgo Shells (Ginkgo biloba L.) by Comprehensive NMR Spectroscopy. (2018). Polymers, 10(7), 738. [Link]

-

Engineering Bifunctional Galactokinase/Uridyltransferase Chimera for Enhanced UDP-d-Xylose Production. (2024). JACS Au, 4(7), 2415-2423. [Link]

-

Covalent interactions between lignin and hemicelluloses in plant secondary cell walls. (2019). Current Opinion in Biotechnology, 56, 177-183. [Link]

-

Xylan Is Critical for Proper Bundling and Alignment of Cellulose Microfibrils in Plant Secondary Cell Walls. (2020). Frontiers in Plant Science, 11, 866. [Link]

-

Xylan Structure and Dynamics in Native Brachypodium Grass Cell Walls Investigated by Solid-State NMR Spectroscopy. (2019). University of Cambridge. [Link]

-

Determination of Hemicellulose, Cellulose, and Lignin Content in Different Types of Biomasses by Thermogravimetric Analysis and Pseudocomponent Kinetic Model (TGA-PKM Method). (2021). Polymers, 13(12), 1969. [Link]

-

Detailed chemical structure analysis by NMR. IsoLife BV. [Link]

-

Recent Developments and Applications of Hemicellulose From Wheat Straw: A Review. (2021). Frontiers in Bioengineering and Biotechnology, 9, 689033. [Link]

-

On the interactions between cellulose and xylan, a biomimetic simulation of the hardwood cell wall. (2016). ResearchGate. [Link]

Sources

- 1. An update on xylan structure, biosynthesis, and potential commercial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Xylan in the Middle: Understanding Xylan Biosynthesis and Its Metabolic Dependencies Toward Improving Wood Fiber for Industrial Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | β-1,4-Xylan backbone synthesis in higher plants: How complex can it be? [frontiersin.org]

- 5. Hemicellulose - Wikipedia [en.wikipedia.org]

- 6. Xylan Structure and Dynamics in Native Brachypodium Grass Cell Walls Investigated by Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-D-Xylopyranose|For Research [benchchem.com]

- 8. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. β-1,4-Xylan backbone synthesis in higher plants: How complex can it be? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Xylan Is Critical for Proper Bundling and Alignment of Cellulose Microfibrils in Plant Secondary Cell Walls [frontiersin.org]

- 12. Enzymatic deconstruction of xylan for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Grass xylan structural variation suggests functional specialization and distinctive interaction with cellulose and lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xylan Hemicellulose: A Renewable Material with Potential Properties for Food Packaging Applications [mdpi.com]

- 15. Green Approaches on Modification of Xylan Hemicellulose to Enhance the Functional Properties for Food Packaging Materials—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Detailed chemical structure analysis by NMR - IsoLife [isolife.nl]

- 18. sistemas.eel.usp.br [sistemas.eel.usp.br]

A Senior Application Scientist's Guide to the Thermal Decomposition Pathways of α-D-Xylopyranose

Abstract

As the primary structural unit of xylan, the most abundant non-cellulosic polysaccharide in nature, D-xylopyranose is a molecule of immense interest in the fields of renewable energy, biorefinery process optimization, and sustainable chemistry.[1] Understanding its thermal decomposition is paramount for controlling the product distribution from biomass pyrolysis and for developing kinetic models that can predict the yield of value-added chemicals. This technical guide provides an in-depth analysis of the competing reaction pathways governing the thermal decomposition of α-D-xylopyranose. We will dissect the primary mechanistic routes—including ring-opening and fragmentation, dehydration, and ring-contraction—supported by thermodynamic and kinetic data from authoritative computational and experimental studies. This document is structured not as a rigid review but as a logical exploration of the chemical transformations, emphasizing the causality behind reaction favorability under different thermal conditions. Furthermore, it provides robust, field-proven experimental protocols for Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and Thermogravimetric Analysis (TGA) to empower researchers in their validation and characterization efforts.

Introduction: The Significance of Xylose and its Anomeric Identity

Xylopyranose, a five-carbon aldopentose, serves as the fundamental building block of hemicellulose.[2] Its thermal conversion is a critical step in the valorization of lignocellulosic biomass, a process that aims to convert renewable plant matter into fuels and platform chemicals.[2][3] While much of the foundational research has focused on β-D-xylopyranose as a model compound—justified by its role as the repeating unit in the xylan polymer—the stereochemistry at the anomeric carbon (C1) is a critical, and often overlooked, determinant of reactivity.

In the pyranose ring structure, the two anomers, α and β, are distinguished by the orientation of the C1 hydroxyl group: it is in an axial position in the α-anomer and an equatorial position in the β-anomer.[4] This stereochemical difference, while seemingly minor, influences the molecule's conformational stability and the transition states of its initial decomposition reactions. For instance, studies on the analogous glucopyranose molecule have shown that the formation of certain anhydrosugar products is exclusively derived from one anomer over the other due to the specific orientation of the anomeric hydroxyl group.[5] Therefore, this guide will focus on the specific pathways of the α-anomer while drawing from the extensive body of research on the general behavior of xylopyranose.

The Competing Reaction Landscape

The thermal decomposition of α-D-xylopyranose is not a single, linear process but a complex network of competing reactions. At elevated temperatures typical of fast pyrolysis (400-600°C), the reaction landscape is dominated by three primary families of unimolecular reactions.[2][6] The ultimate product distribution is a direct consequence of the kinetic and thermodynamic favorability of these competing routes.

Caption: The three primary competing reaction pathways in xylopyranose pyrolysis.

Mechanistic Deep Dive: The Primary Decomposition Pathways

The initial moments of pyrolysis subject the xylopyranose molecule to immense thermal stress, initiating a cascade of reactions. The following sections detail the most critical pathways.

Pathway A: Ring Opening & Subsequent Fragmentation

From a kinetic standpoint, the initial ring-opening of the pyranose structure to form its acyclic d-xylose isomer is the most favored initial step.[7] Computational studies consistently show this pathway to have the lowest activation enthalpy compared to dehydration or ring contraction.[7] This step is pivotal because it transforms the relatively stable cyclic hemiacetal into a more reactive open-chain aldehyde.

Once formed, this acyclic intermediate becomes the hub for numerous fragmentation reactions. It is the primary precursor to many of the low molecular weight compounds observed experimentally, such as glycolaldehyde, acetaldehyde, and acetone.[8][9] The formation of these products is often rationalized through a series of C-C bond cleavages and retro-aldol condensation reactions. The acyclic xylose intermediate is therefore central to understanding the formation of a significant portion of the bio-oil produced during pyrolysis.[9]

Caption: The ring-opening pathway leading to key small molecule products.

Pathway B: Dehydration & Cyclization to Furfural

The production of furfural, a highly valuable platform chemical, proceeds through a series of dehydration steps. This pathway is particularly significant in hydrothermal (high-temperature water) conditions but also occurs during gas-phase pyrolysis. The generally accepted mechanism involves three sequential water molecule eliminations from the xylose structure, followed by cyclization to form the aromatic furan ring. The open-chain xylose intermediate can also be a precursor to furfural, highlighting the interconnectedness of these pathways.[9]

Pathway C: Ring Contraction & Elimination to Anhydrosugars

This pathway involves intramolecular rearrangements and eliminations without a complete ring-opening. Through a series of proton transfers and bond cleavages, xylopyranose can directly eliminate water to form anhydro-d-xylopyranose (often called xylosan).[8] This reaction involves the formation of a new 1,5-acetal ring.[8] This route competes directly with the other pathways and is a key mechanism for the formation of anhydrosugars, which are a major component of the bio-oil from carbohydrate pyrolysis.

The Role of Pericyclic Reactions (incl. Retro-Diels-Alder)